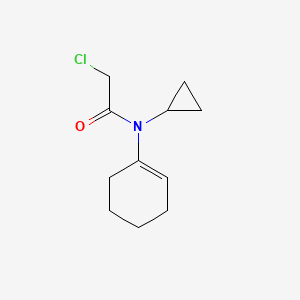
2-chloro-N-(cyclohex-1-en-1-yl)-N-cyclopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(cyclohex-1-en-1-yl)-N-cyclopropylacetamide is a chemical compound with the molecular formula C₁₁H₁₆ClNO and a molecular weight of 213.71 g/mol . It is characterized by the presence of a chloro group, a cyclohexene ring, and a cyclopropylacetamide moiety. This compound is used primarily in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(cyclohex-1-en-1-yl)-N-cyclopropylacetamide typically involves the reaction of cyclohex-1-en-1-ylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(cyclohex-1-en-1-yl)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The cyclohexene ring can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate in solvents like dichloromethane or acetone.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran.
Major Products
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(cyclohex-1-en-1-yl)-N-cyclopropylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(cyclohex-1-en-1-yl)-N-cyclopropylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The chloro group and the cyclopropylacetamide moiety are thought to play crucial roles in its activity, potentially through covalent binding or non-covalent interactions with target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-cyclohexyl-N-cyclopropylacetamide
- 2-chloro-N-cyclohex-1-en-1-ylacetamide
- N-cyclohex-1-en-1-yl-N-cyclopropylacetamide
Uniqueness
2-chloro-N-(cyclohex-1-en-1-yl)-N-cyclopropylacetamide is unique due to the presence of both a chloro group and a cyclopropylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H16ClNO |
|---|---|
Molekulargewicht |
213.7 g/mol |
IUPAC-Name |
2-chloro-N-(cyclohexen-1-yl)-N-cyclopropylacetamide |
InChI |
InChI=1S/C11H16ClNO/c12-8-11(14)13(10-6-7-10)9-4-2-1-3-5-9/h4,10H,1-3,5-8H2 |
InChI-Schlüssel |
FQGQJEGANZYIHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)N(C2CC2)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















